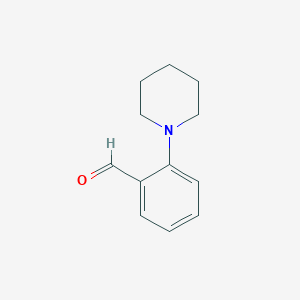

2-(Piperidin-1-yl)benzaldehyde

描述

Structure

2D Structure

属性

IUPAC Name |

2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,10H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMABIQIPGVQEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366208 | |

| Record name | 2-(Piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34595-26-1 | |

| Record name | 2-(Piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperidin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Piperidin 1 Yl Benzaldehyde and Its Analogs

Direct Synthetic Routes to 2-(Piperidin-1-yl)benzaldehyde

The direct introduction of a piperidine (B6355638) moiety onto a benzaldehyde (B42025) ring, ortho to the formyl group, can be achieved through several robust synthetic strategies. These methods primarily include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which offer reliable pathways to the target compound.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a widely utilized and effective method for the synthesis of aryl amines. nih.gov The reaction typically involves the displacement of a halide leaving group from an aromatic ring by a nucleophile, such as piperidine. For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. chemistrysteps.comnih.gov In the case of 2-halobenzaldehydes, the aldehyde group itself provides the necessary activation, particularly for leaving groups at the ortho or para positions.

The synthesis of this compound via SNAr typically starts from 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. The reaction with piperidine is generally carried out in a polar aprotic solvent, such as Dimethylformamide (DMF), in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The higher reactivity of the fluoride as a leaving group in SNAr reactions makes 2-fluorobenzaldehyde a preferred starting material. colab.ws

Table 1: Representative Conditions for SNAr Synthesis of (Piperidin-1-yl)benzaldehydes

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| 2-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMF | 80-100 | 12-24 |

| 2-Chlorobenzaldehyde | Piperidine | NaHCO₃ | Ethanol | Reflux | 24 |

| 4-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMF | 80 | 12 |

Note: This table presents typical reaction conditions. Optimization may be required for specific substrates.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a premier method for coupling amines with aryl halides or triflates. This approach offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules like this compound.

The reaction involves the coupling of 2-bromobenzaldehyde or 2-chlorobenzaldehyde with piperidine. A palladium catalyst, typically in combination with a specialized phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) are required to facilitate the catalytic cycle. While palladium is common, other transition metals like iron have also been explored for C-N cross-coupling reactions, offering potentially cheaper and more sustainable alternatives. nih.gov

These methods are particularly valuable when the SNAr approach is not feasible due to the electronic nature of the substrate or the presence of sensitive functional groups. nih.govresearchgate.net

Table 2: Typical Components for Metal-Catalyzed Synthesis of this compound

| Component | Examples |

| Aryl Halide | 2-Bromobenzaldehyde, 2-Iodobenzaldehyde |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, RuPhos, BINAP |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane |

Other Established Synthetic Pathways

Beyond the two primary methods discussed, other pathways can lead to the this compound scaffold. One such approach involves the modification of a pre-existing piperidine-containing molecule. For instance, a Grignard or organolithium reagent derived from a protected 2-bromophenylpiperidine could react with a formylating agent (e.g., DMF) to introduce the aldehyde group.

Another strategy is the reduction of a corresponding pyridine (B92270) derivative. The catalytic hydrogenation of a 2-(pyridin-1-yl)benzaldehyde precursor over a transition metal catalyst (e.g., Pt, Rh) can yield the desired piperidine ring. nih.gov This method is part of a broader class of reactions used to synthesize the piperidine core structure from N-heteroaromatic compounds. nih.gov

Synthesis of Nitro-Substituted this compound Derivatives

The introduction of a nitro group onto the benzaldehyde framework provides a versatile handle for further chemical transformations and modulates the electronic properties of the molecule. The synthesis of these nitro-derivatives requires careful control of regioselectivity.

Regioselective Nitration Protocols

While the direct nitration of this compound is theoretically possible, it presents significant challenges in controlling the position of nitration and avoiding oxidation of the aldehyde group. The strong activating and ortho-, para-directing nature of the piperidine group would compete with the meta-directing aldehyde group, potentially leading to a mixture of products.

A more common and regiochemically precise strategy is to employ a nucleophilic aromatic substitution reaction using a pre-nitrated starting material. nih.gov For example, the synthesis of 5-nitro-2-(piperidin-1-yl)benzaldehyde can be cleanly achieved by reacting 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde with piperidine. nih.gov The electron-withdrawing nitro group strongly activates the halide at the ortho position for nucleophilic displacement, ensuring a high-yield, regioselective reaction.

Table 3: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde via SNAr

| Starting Material | Reagents | Solvent | Conditions | Product |

| 2-Chloro-5-nitrobenzaldehyde | Piperidine, NaHCO₃ | Ethanol | Reflux, 24h | 5-Nitro-2-(piperidin-1-yl)benzaldehyde |

General methods for regioselective nitration of aromatic compounds, such as using nitric acid in an aqueous sodium dodecylsulfate medium, have also been developed and could potentially be adapted for this system. rsc.org

Alternative Routes to Substituted Benzaldehyde Frameworks

Modern organic synthesis provides innovative, multi-step, one-pot procedures for constructing complex benzaldehyde frameworks. rug.nl One such advanced method involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which effectively protects the latent aldehyde. nih.govresearchgate.net This intermediate can then undergo a subsequent metal-catalyzed cross-coupling reaction with an organometallic reagent to introduce other substituents onto the aromatic ring before the aldehyde is unmasked. rug.nl This strategy could be adapted to first build a complex substituted benzaldehyde and then introduce the piperidine or nitro group.

Another approach to avoid unwanted side reactions during nitration is to protect the aldehyde functionality. For instance, the benzaldehyde can be converted into an imine or acetal. Following this protection step, a nitration reaction can be performed on the aromatic ring. The protecting group is then removed via hydrolysis to restore the aldehyde, yielding the desired nitro-substituted product. A similar strategy has been outlined for the synthesis of m-nitrobenzaldehyde derivatives, where an intermediate formed with ammonia protects the aldehyde during nitration. google.com

Synthesis of Related Piperidine-Benzaldehyde Scaffolds and Isomers

The strategic placement of the piperidine moiety on the benzaldehyde ring, as well as the nature of the linkage between these two core fragments, profoundly influences the molecule's properties. Consequently, a range of synthetic methodologies has been developed to access specific isomers and analogs, each presenting unique synthetic challenges and opportunities.

Synthesis of 4-Piperidinyl-benzaldehyde Derivatives

A prevalent isomer, 4-piperidinyl-benzaldehyde, is often synthesized via a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of piperidine with an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde. This transformation is typically facilitated by a base in a polar aprotic solvent.

A representative procedure involves dissolving piperidine in dimethylformamide (DMF) and adding an anhydrous base, such as potassium carbonate (K₂CO₃). The reaction mixture is heated, and then 4-fluorobenzaldehyde is introduced. The reaction is typically maintained at an elevated temperature for several hours to ensure complete conversion. The use of a fluoride leaving group on the benzaldehyde is advantageous due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack by the secondary amine of piperidine. The product can be isolated through aqueous workup and filtration.

Table 1: Synthesis of 4-Piperidinyl-benzaldehyde

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) |

| Piperidine | 4-Fluorobenzaldehyde | K₂CO₃ | DMF | 80-90 | 12 |

Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Derivatives

Analogs where the piperidine ring is connected to the benzaldehyde moiety through an ether linkage represent another important class of compounds. The synthesis of these derivatives is commonly achieved through a Williamson ether synthesis. This method involves the reaction of a hydroxybenzaldehyde with a haloalkylpiperidine or, conversely, a piperidinyl-alkanol with a halobenzaldehyde.

For instance, the synthesis of 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde can be accomplished by reacting 2-hydroxybenzaldehyde (salicylaldehyde) with 1-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base deprotonates the hydroxyl group of the benzaldehyde, forming a phenoxide ion which then acts as a nucleophile, displacing the halide from the alkylpiperidine derivative.

A similar strategy has been employed in the synthesis of related structures, such as 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. In this case, 2,3-dihydroxybenzaldehyde is alkylated with 4-(4-bromobutoxy)-2,2,6,6-tetramethylpiperidine-1-oxyl using sodium hydride in DMSO mdpi.com. This demonstrates the versatility of the Williamson ether synthesis in accommodating various substituted piperidine and benzaldehyde precursors.

Table 2: Representative Williamson Ether Synthesis for Piperidine-Ethoxy-Benzaldehyde Analogs

| Hydroxybenzaldehyde | Haloalkylpiperidine/Piperidinyl-alkanol | Base | Solvent |

| 2-Hydroxybenzaldehyde | 1-(2-Chloroethyl)piperidine | NaH or K₂CO₃ | DMF or DMSO |

| 2,3-Dihydroxybenzaldehyde | 4-(4-Bromobutoxy)-2,2,6,6-tetramethylpiperidine-1-oxyl | NaH | DMSO |

Synthetic Approaches to Other Isomeric and Analogous Structures

The synthesis of other positional isomers, such as 3-piperidinyl-benzaldehyde, requires different strategic considerations. Direct nucleophilic aromatic substitution on 3-halobenzaldehydes is generally less facile than at the para-position. Therefore, alternative routes are often employed.

One such approach involves the functionalization of a pre-existing pyridine derivative followed by reduction of the heteroaromatic ring. For example, a convenient method for the preparation of 3-(substituted benzyl)piperidines starts with pyridine-3-carboxaldehyde researchgate.net. The addition of a substituted phenylmagnesium bromide (a Grignard reagent) to the aldehyde functionality, followed by a one-pot deoxygenation and saturation of the pyridine ring using a palladium catalyst, yields the desired 3-benzylpiperidine structure researchgate.net. While this example leads to a benzylpiperidine, the initial steps demonstrate a viable strategy for functionalizing the 3-position of a pyridine ring, which can then be a precursor to a 3-piperidinyl scaffold.

Catalytic Methodologies in the Synthesis of Piperidine-Containing Benzaldehydes

Modern catalytic methods have revolutionized the synthesis of complex molecules, and the construction of piperidine-containing benzaldehydes is no exception. Both transition metal catalysis and organocatalysis offer powerful tools for the efficient and selective formation of the key C-N and C-C bonds within these structures.

Transition Metal Catalysis for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are paramount in the formation of the crucial C-N bond between the piperidine and benzaldehyde moieties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful method for this purpose. This reaction allows for the coupling of an aryl halide or triflate with an amine, in this case, piperidine.

The synthesis of piperidinyl benzaldehydes via this method would typically involve the reaction of a halobenzaldehyde (e.g., 2-bromobenzaldehyde, 3-chlorobenzaldehyde, or 4-iodobenzaldehyde) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This methodology is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. The palladium-catalyzed amination of aryl chlorides with piperidine has been demonstrated with various palladium N-heterocyclic carbene complexes as pre-catalysts researchgate.net.

Table 3: Generalized Buchwald-Hartwig Amination for Piperidinyl Benzaldehydes

| Aryl Halide | Amine | Catalyst | Ligand | Base |

| Halobenzaldehyde | Piperidine | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald or Hartwig ligands | NaOtBu, K₃PO₄ |

Organocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. In the context of synthesizing piperidine-containing benzaldehydes, organocatalysis can be instrumental in the construction of the piperidine ring itself, often with high stereoselectivity.

For instance, polysubstituted piperidines can be synthesized from aldehydes and nitroolefins through a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol nih.gov. This approach allows for the formation of multiple stereocenters in a single step with excellent enantioselectivity nih.gov. While this method does not directly yield a piperidinyl benzaldehyde, the aldehyde substrate can be functionalized to incorporate a protected benzaldehyde moiety or a precursor that can be later converted to a benzaldehyde. This highlights the potential of organocatalysis to construct the complex piperidine core, which can then be elaborated to the final target molecule.

These organocatalytic domino reactions provide a highly efficient means of assembling the piperidine ring with control over its stereochemistry, a crucial aspect for the development of chiral pharmaceuticals and other functional molecules.

Heterogeneous Catalysis and Green Chemistry Considerations

The synthesis of this compound and its analogs is increasingly benefiting from the application of heterogeneous catalysis and the principles of green chemistry. These approaches aim to develop more sustainable, efficient, and environmentally benign synthetic routes by focusing on the use of recyclable catalysts, minimizing waste, and employing safer reaction media.

A prominent strategy for the synthesis of this compound involves the C-N cross-coupling of a 2-halobenzaldehyde (such as 2-bromobenzaldehyde or 2-chlorobenzaldehyde) with piperidine. This transformation is often accomplished via methodologies analogous to the Buchwald-Hartwig amination or Ullmann coupling reactions, adapted for heterogeneous systems.

Research Findings:

Recent research has highlighted the efficacy of supported metal nanoparticles as robust heterogeneous catalysts for such C-N bond formations. Both palladium and copper-based systems have demonstrated significant promise.

Palladium-Based Heterogeneous Catalysts:

Palladium nanoparticles supported on various materials, including activated carbon, metal oxides (e.g., Fe3O4, CeO2), and polymers, have been developed for Buchwald-Hartwig type aminations. These catalysts often exhibit high activity under relatively mild conditions. The magnetic nature of supports like Fe3O4 allows for facile catalyst separation using an external magnet.

Copper-Based Heterogeneous Catalysts:

Copper-based heterogeneous catalysts are gaining considerable attention as a more economical and sustainable alternative to palladium. Supported copper nanoparticles, for instance on silica, alumina, or magnetic cores, have been effectively employed in Ullmann-type couplings. mdpi.comnih.gov These catalysts can promote the N-arylation of piperidine with 2-halobenzaldehydes, often with high yields. The recyclability of these copper catalysts has been a key focus of research, with some systems demonstrating consistent performance over several reaction cycles. For example, CuO hollow nanospheres on acetylene black have been shown to be effective and reusable catalysts for the N-arylation of various nitrogen-containing heterocycles. mdpi.com

Green Chemistry Approaches:

In line with the principles of green chemistry, several strategies are being explored to enhance the environmental profile of the synthesis of this compound and its analogs.

Solvent-Free Reactions: Performing the coupling reaction under solvent-free conditions is a significant green approach. This can be achieved by heating a mixture of the reactants and the solid catalyst, or by using mechanochemical methods such as ball milling. This eliminates the need for potentially hazardous organic solvents, reduces waste, and can sometimes lead to faster reaction times. researchgate.net

Use of Green Solvents: When a solvent is necessary, the focus is on employing environmentally benign options. Water, ethanol, and polyethylene glycol (PEG) are examples of greener solvents that have been successfully used in related C-N coupling reactions. One-pot, multi-component reactions in water, catalyzed by reagents like sodium lauryl sulfate, have been developed for the synthesis of highly substituted piperidines. researchgate.net

Catalyst Recyclability: As previously mentioned, the ability to easily recover and reuse the catalyst is a cornerstone of green catalytic processes. Heterogeneous catalysts are inherently designed for this purpose. Studies have demonstrated the successful recycling of copper and palladium catalysts for multiple runs without a significant drop in product yield. mdpi.comrsc.org

The following table summarizes representative data for the synthesis of N-aryl piperidines using heterogeneous catalysts, which can be considered analogous to the synthesis of this compound.

| Catalyst | Aryl Halide | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Reusability (cycles) |

| CuO/Acetylene Black | Iodobenzene | Pyrrole | Toluene | 180 | 18 | >95 | 10 |

| Cu Nanoparticles/CNF | Bromobenzene | Imidazole | DMAc | 140 | 24 | 92 | 5 |

| Fe3O4@SiO2@NTMP-IL-Cu | Iodobenzene | Aniline | THF | 100 | 8 | 95 | 7 |

| SCONP-3 (CuO/Kaolin) | 2-Aminobenzophenone | Benzylamine | Solvent-free | 90 | 2 | 94 | 4 |

Chemical Reactivity and Advanced Derivatization Strategies

Aldehyde Moiety Transformations

The aldehyde group is a cornerstone of organic synthesis, and in 2-(Piperidin-1-yl)benzaldehyde, it serves as a gateway for numerous chemical modifications. Its electrophilic carbon atom is susceptible to nucleophilic attack, and its proximity to the piperidine-substituted aromatic ring influences its reactivity.

Formation of Imines and Schiff Bases with Primary Amines

A fundamental reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. youtube.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). youtube.comnih.gov The formation of these imines is often catalyzed by a small amount of acid and is typically reversible. youtube.com

The reaction of this compound with various primary amines yields Schiff bases that are valuable intermediates in the synthesis of heterocyclic compounds and other complex organic molecules. nih.govmdpi.com For instance, condensation with hydrazine (B178648) derivatives, such as isoniazid (B1672263) or thiosemicarbazides, produces hydrazones and thiosemicarbazones, respectively. nih.govmdpi.com These derivatives are not only stable compounds but also serve as precursors for further cyclization reactions.

| Primary Amine/Hydrazine Derivative | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Generic Primary Amine (R-NH₂) | Alcohol solvent, acid or base catalyst, reflux | Imine / Schiff Base | youtube.com |

| Thiosemicarbazide | Ethanol, glacial acetic acid (catalyst), reflux for 5-6 hours | Thiosemicarbazone | nih.gov |

| Isoniazid (Isonicotinic acid hydrazide) | Ethanol, reflux | Hydrazone | mdpi.com |

| 5-amino-1,3,4-thiadiazol-2-thiol | Ethanol, reflux | Imine / Schiff Base | researchgate.netjocpr.com |

Oxidation to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in organic synthesis, and various reagents can be employed to achieve this conversion. The oxidation of benzaldehyde (B42025) and its derivatives to benzoic acids is a well-established process. doubtnut.com For this compound, this reaction yields 2-(Piperidin-1-yl)benzoic acid.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation. The synthesis of the isomeric 4-piperidin-1-yl-benzoic acid has been reported, demonstrating the feasibility of this oxidation on the piperidinyl-benzaldehyde scaffold. researchgate.net

Reduction to Alcohols

Conversely, the aldehyde group can be reduced to a primary alcohol. This nucleophilic addition of a hydride ion to the carbonyl carbon is one of the most fundamental reactions in organic chemistry. The reduction of this compound results in the formation of (2-(Piperidin-1-yl)phenyl)methanol.

Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). rsc.org Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminium hydride is a much stronger reducing agent requiring anhydrous conditions. rsc.org This reduction is a key step for introducing a hydroxymethyl group, which can be used for further functionalization.

Condensation Reactions for Heterocycle Formation

The aldehyde group is a crucial component in many condensation reactions that lead to the formation of heterocyclic rings. These reactions often involve the initial formation of an intermediate, which then undergoes an intramolecular cyclization.

One major class of such reactions is multicomponent reactions, where three or more reactants combine in a single step to form a complex product. For example, benzaldehydes can participate in the Biginelli reaction with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.org Similarly, condensation with active methylene (B1212753) compounds like malononitrile (B47326) and a nucleophile can lead to the synthesis of highly substituted quinoline (B57606) or pyrimidine (B1678525) derivatives. derpharmachemica.comresearchgate.net These reactions showcase the utility of this compound as a scaffold for generating diverse heterocyclic libraries.

| Reactants | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| β-Ketoester, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone/thione | beilstein-journals.org |

| Hydrazine Hydrate | Condensation/Cyclization | Pyrazoline | derpharmachemica.com |

| Malononitrile, α-Tetralone | Ternary Condensation | Benzo[h]quinoline | researchgate.net |

Piperidine (B6355638) Ring Functionalization and Transformations

The piperidine ring in this compound also offers opportunities for chemical modification, primarily centered on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the piperidine ring of this compound is a tertiary amine. This structural feature dictates its reactivity.

N-Alkylation : As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. It can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. researchgate.net This process, known as quaternization, introduces a positive charge on the nitrogen atom and attaches a new alkyl group, significantly altering the molecule's electronic properties and solubility.

N-Acylation : Direct N-acylation of the piperidine nitrogen in this compound is not feasible under standard conditions. Acylation reactions, such as those with acyl chlorides or anhydrides, require a proton on the nitrogen atom to be replaced by the acyl group. Since the nitrogen in this compound is tertiary, it lacks the necessary N-H bond for this reaction to occur. Therefore, functionalization via direct acylation is not a viable strategy for this specific moiety.

Ring Modifications and Stereoselective Functionalizations

The piperidine ring within the this compound scaffold is a key site for structural modification to modulate physicochemical and biological properties. Advanced synthetic strategies, particularly catalyst-controlled C–H functionalization, have enabled the site-selective and stereoselective introduction of substituents at various positions of the piperidine moiety.

Rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes have proven effective for the functionalization of N-protected piperidines. d-nb.infonih.govnsf.gov The site selectivity of these reactions (C2, C3, or C4) is dictated by the choice of both the catalyst and the nitrogen-protecting group. nih.govnsf.gov For instance, C2 functionalization, which is directly relevant to modifying the piperidine ring adjacent to its attachment point on the benzaldehyde, can be achieved with high levels of stereocontrol. nih.gov

Studies on N-Boc-piperidine and N-brosyl-piperidine demonstrate that specific chiral dirhodium tetracarboxylate catalysts can direct the insertion of arylacetate groups with varying degrees of diastereoselectivity and enantioselectivity. d-nb.infonih.gov The Rh₂(R-TPPTTL)₄-catalyzed reactions, in particular, exhibit high diastereoselectivity for a range of substrates. nih.govnsf.gov These methodologies offer a pathway to synthesize chiral analogs of this compound with defined stereochemistry on the piperidine ring.

| Catalyst | N-Protecting Group | Substrate (Aryldiazoacetate) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(R-TCPTAD)₄ | Boc | Methyl 2-diazo-2-phenylacetate | 4.3:1 | 79% | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | Methyl 2-diazo-2-phenylacetate | >30:1 | 73% | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 29:1 | 67% | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | Methyl 2-diazo-2-(4-chlorophenyl)acetate | >30:1 | 52% | nih.gov |

Table 1: Catalyst-controlled C2 functionalization of N-protected piperidines.

Another approach to ring modification involves the aza-Prins cyclization of homoallylic benzenesulfonamides with aldehydes, which can yield gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines. nih.gov These halogenated products serve as versatile intermediates for further functionalization, including cross-coupling reactions. nih.gov

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS). This reactivity is governed by the electronic effects of its two substituents: the piperidin-1-yl group and the benzaldehyde group.

The piperidin-1-yl group, an alkylamino substituent, is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. lkouniv.ac.in Conversely, the aldehyde group (-CHO) is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects. lkouniv.ac.in

In electrophilic aromatic substitution, the strongly activating piperidin-1-yl group dominates the directing effects. uci.edu Therefore, incoming electrophiles will be directed to the positions ortho and para to the piperidin-1-yl group. The available positions are C3 (ortho) and C5 (para). Both positions are activated. The C3 position is also meta to the deactivating aldehyde group, while the C5 position is para to the activating piperidino group. Consequently, electrophilic attack is anticipated to occur preferentially at the C5 position, and to a lesser extent at the C3 position. Common EAS reactions such as halogenation (bromination, chlorination) and nitration are expected to proceed readily, often without the need for a strong Lewis acid catalyst, due to the high activation of the ring. lkouniv.ac.inmasterorganicchemistry.com

While the parent this compound is not suitable for nucleophilic aromatic substitution (SNAr), appropriately activated analogs containing strong electron-withdrawing groups and a good leaving group can undergo this reaction to construct the core scaffold. uomustansiriyah.edu.iqlibretexts.org The SNAr mechanism typically involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgchemistrysteps.com

A key example involves the reaction between an activated benzaldehyde, such as 2-fluoro-5-nitrobenzaldehyde, and piperidine. thieme-connect.com In this reaction, the fluorine atom serves as the leaving group, and the nitro group (-NO2) at the para position strongly activates the ring towards nucleophilic attack by piperidine. thieme-connect.com This reaction proceeds efficiently to yield 3-nitro-4-(piperidin-1-yl)benzaldehyde, a derivative of the target compound. thieme-connect.com The requirement for the electron-withdrawing group to be ortho or para to the leaving group is crucial for the resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

| Reactant 1 | Reactant 2 | Product | Conditions | Significance | Reference |

| 2-Fluoro-5-nitrobenzaldehyde | Piperidine | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | Heated conditions (as part of a multi-component reaction) | Demonstrates SNAr pathway to synthesize activated analogs. | thieme-connect.com |

| 4-Fluorobenzaldehyde | Piperidine Derivatives | 4-(Piperidin-1-yl)benzaldehyde (B83096) Derivatives | DMF, K₂CO₃, reflux | General method for synthesizing piperidinyl benzaldehydes via SNAr. | mdpi.com |

Table 2: Synthesis of this compound analogs via Nucleophilic Aromatic Substitution (SNAr).

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for functionalizing the aromatic ring of this compound, enabling the extension of the molecule's conjugated π-system. acs.orgwhiterose.ac.uk To utilize these methods, a halogenated derivative, such as 5-bromo-2-(piperidin-1-yl)benzaldehyde, is typically required as a starting material.

A variety of cross-coupling reactions can be envisioned for this scaffold:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a C(sp²)-C(sp²) bond, leading to biaryl or styrenyl derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent, forming a C(sp²)-C(sp) bond and significantly extending the linear π-system.

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding styrenyl derivatives.

Buchwald-Hartwig Amination: While often used to form the initial C-N bond between the aromatic ring and piperidine, it can also be used to introduce further amino substituents if a dihalogenated precursor is used. acs.org

These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse electronic and steric properties. whiterose.ac.uk The introduction of extended conjugation can significantly impact the spectroscopic properties and biological activity of the resulting molecules.

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. The this compound scaffold can be either assembled in situ during an MCR or used as a key aldehyde component.

An example of in situ formation is a one-pot, three-component reaction involving 2-fluoro-5-nitrobenzaldehyde, piperidine, and an amino acid like trans-4-hydroxy-L-proline. thieme-connect.com In this process, the initial step is the SNAr reaction between the fluorobenzaldehyde and piperidine to generate 3-nitro-4-(piperidin-1-yl)benzaldehyde, which then reacts further. thieme-connect.com

More commonly, pre-synthesized this compound can serve as the aldehyde component in various MCRs. For instance, in the A³ coupling reaction, an aldehyde, an amine, and an alkyne are coupled to produce propargylamines. uva.nl While this compound itself contains an amine, it can function as the aldehyde component with a different amine and an alkyne. Another example is the three-component condensation with 4-hydroxycoumarin (B602359) and an amine to generate α-benzyl amino coumarin (B35378) derivatives. researchgate.net Similarly, reactions with 2-alkynylbenzaldehydes, amines, and dialkyl phosphites have been shown to produce complex heterocyclic phosphonates, highlighting the versatility of substituted benzaldehydes in MCRs. nih.govresearchgate.net

| Reaction Type | Aldehyde Component | Other Components | Product Class | Reference |

| Kabachnik–Fields type | 2-Alkynylbenzaldehydes | Aniline, Dibutyl phosphite | α-Aminophosphonates / Dihydroisoquinolinylphosphonates | nih.gov |

| Coumarin Synthesis | Aromatic Aldehydes | Piperidine, 4-Hydroxycoumarin | α-Benzyl amino coumarins | researchgate.net |

| A³ Coupling | Benzaldehyde | Piperidine, Phenylacetylene | Propargylamines | uva.nl |

Table 3: Examples of Three-Component Reactions involving Benzaldehyde and Piperidine Scaffolds.

Bioreduction and Metabolite Formation Pathways

The bioreduction and metabolic fate of "this compound" are influenced by the enzymatic machinery of various organisms, which can target either the aldehyde functional group or the piperidine ring. While specific studies on this exact compound are not extensively documented, its metabolic pathways can be inferred from research on structurally related molecules, namely substituted benzaldehydes and N-aryl piperidines. The biotransformation of this compound is expected to yield a range of metabolites resulting from the reduction of the aldehyde and the oxidation of the piperidine moiety.

The primary bioreduction pathway anticipated for "this compound" involves the enzymatic conversion of the aldehyde group to a primary alcohol. This reaction is a common metabolic route for aromatic aldehydes in various microorganisms, particularly yeasts. However, the presence of the bulky piperidine group at the ortho position may introduce steric hindrance, potentially influencing the efficiency of this reduction. Studies on the enzymatic reduction of substituted benzaldehydes have shown that ortho-substituents can inhibit the reaction. The biotransformation is expected to yield (2-(Piperidin-1-yl)phenyl)methanol as the major reduction product.

In addition to the reduction of the aldehyde, the piperidine ring is susceptible to several metabolic transformations, primarily oxidative pathways catalyzed by cytochrome P450 enzymes. Based on the metabolism of other piperidine-containing pharmaceuticals, likely metabolic pathways include hydroxylation of the piperidine ring, N-oxidation, and potential ring cleavage. Hydroxylation is expected to occur at positions 3 or 4 of the piperidine ring, leading to the formation of hydroxylated metabolites. N-oxidation would result in the formation of a piperidine N-oxide derivative. Furthermore, more complex metabolic pathways could lead to the cleavage of the piperidine ring.

Table 1: Potential Bioreduction Products and Metabolites of this compound

| Metabolite | Transformation Pathway | Potential Biological Activity |

|---|---|---|

| (2-(Piperidin-1-yl)phenyl)methanol | Aldehyde Reduction | Likely altered from parent compound |

| 2-(3-Hydroxypiperidin-1-yl)benzaldehyde | Piperidine C-Hydroxylation | Potentially altered receptor binding |

| 2-(4-Hydroxypiperidin-1-yl)benzaldehyde | Piperidine C-Hydroxylation | Potentially altered receptor binding |

| 2-(Piperidin-1-yl)benzoic acid | Aldehyde Oxidation | Likely inactive |

| 2-(1-Oxidopiperidin-1-ium-1-yl)benzaldehyde | Piperidine N-Oxidation | Variable, may be reactive |

Table 2: Research Findings on Related Compound Biotransformations

| Compound Class | Observed Transformation | Key Findings | Organism/Enzyme |

|---|---|---|---|

| Substituted Benzaldehydes | Reduction to Benzyl Alcohols | Ortho-substituents can sterically hinder the reduction. | Saccharomyces cerevisiae (Baker's Yeast) |

| N-Aryl Piperidines | Aromatic Hydroxylation | CYP450 enzymes are primarily responsible for oxidation. | Mammalian liver microsomes |

| Piperidine-containing Drugs | N-dealkylation, Ring Hydroxylation | Multiple metabolic pathways exist, leading to diverse metabolites. | Human Cytochrome P450s |

| Piperine | Hydroxylation, Ring Cleavage | Extensive metabolism in vivo. | Rats, Mice, Humans |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The piperidine (B6355638) scaffold is a fundamental structural unit in drug discovery, present in numerous pharmaceuticals due to its ability to interact with biological targets. nih.govnih.gov The nitrogen atom in the piperidine ring can form key hydrogen bonds with amino acids in the active sites of enzymes, enhancing binding affinity. nih.gov Consequently, 2-(Piperidin-1-yl)benzaldehyde is a significant building block for creating pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). beilstein-journals.org

Drug-like scaffolds are molecular frameworks that serve as the foundation for developing new drugs. The synthesis of diverse scaffolds is a core objective in medicinal chemistry to explore new pharmacological activities. cam.ac.uk The piperidine moiety is considered a principal structural nucleus in drug design. nih.gov Chiral piperidine scaffolds, in particular, are prevalent in many recently approved drugs and can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. researchgate.net

This compound is utilized in multicomponent reactions to generate complex heterocyclic structures, which are common in pharmaceuticals. researchgate.net These reactions allow for the efficient assembly of drug-like molecules from simple starting materials in a single step.

Table 1: Examples of Drug-Like Scaffolds Incorporating the Piperidine Moiety

| Scaffold Class | Therapeutic Area | Significance of Piperidine Ring |

|---|---|---|

| Piperidine-based Thiosemicarbazones | Anticancer, Antimicrobial | Enhances binding to enzyme active sites like DHFR. nih.gov |

| Benzo[d]imidazole-2-one Derivatives | Anti-inflammatory | Forms part of a novel NLRP3 inflammasome inhibitor structure. researchgate.net |

| Fused Piperidine Systems | Analgesics (e.g., Morphine), Antiemetics | Integral part of the core structure of many natural and synthetic drugs. nih.gov |

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of the final API. The use of well-defined intermediates simplifies the manufacturing process, improves yields, and ensures the purity of the final drug product. researchgate.net

This compound functions as a key intermediate for synthesizing more complex molecules. For instance, its aldehyde group can readily react with various nucleophiles. A notable application is in the synthesis of hydrazones. By reacting piperidine-carrying benzaldehydes with isoniazid (B1672263) (INH), a new class of hydrazones has been developed and investigated for antitubercular activity. mdpi.com This strategy combines the piperidine moiety with the known antitubercular agent INH to create new potential drug candidates. mdpi.com

The development of novel anticancer agents is a major focus of pharmaceutical research. Many therapeutic strategies target specific enzymes essential for cancer cell proliferation. nih.gov One such target is Dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. nih.gov Inhibition of DHFR can disrupt cancer cell growth, making it a validated target for anticancer drugs like methotrexate. nih.gov

Research has shown that piperidine-based compounds can be effective DHFR inhibitors. nih.gov Specifically, 4-piperidinyl-benzaldehyde, an isomer of this compound, has been used to synthesize a series of thiosemicarbazones. These compounds have demonstrated potent inhibitory activity against DHFR, highlighting their potential as anticancer drug candidates. nih.gov This synthetic pathway underscores the utility of piperidinyl benzaldehydes as precursors for generating molecules with significant biological activity. The structural features of these thiosemicarbazones make them promising candidates for further development as DHFR inhibitors. nih.gov Furthermore, benzaldehyde (B42025) itself has been shown to possess anticancer effects by suppressing multiple signaling pathways in cancer cells. eurekalert.orgresearchgate.net

Precursors for Specialized Organic Compounds

Beyond its pharmaceutical applications, this compound is a valuable precursor in materials science for the synthesis of compounds with unique optical and electronic properties.

Fluorescent markers are essential tools in biological imaging and sensing applications. nih.gov Naphthalimide derivatives are a class of compounds known for their strong emission, high quantum efficiency, and good photostability. mdpi.com The incorporation of a piperidine ring into the naphthalimide system is a known strategy to create effective fluorophores. mdpi.com These piperidine-substituted naphthalimides can exhibit solvatochromism, where their fluorescence properties change with the polarity of the solvent, making them useful as sensors, for example, to determine the water content in organic solvents. mdpi.com While specific synthesis from this compound is one of many routes, the reactivity of the piperidinyl benzaldehyde structure makes it a suitable building block for this class of fluorescent compounds. sigmaaldrich.com

Table 2: Properties of Piperidine-Substituted Fluorophores

| Fluorophore Class | Key Properties | Potential Applications |

|---|---|---|

| Piperidine-Naphthalimides | Strong emission, High quantum efficiency, Solvatochromism. mdpi.com | Fluorescent sensors, Molecular switches, Biological imaging. mdpi.com |

| Imidazo[5,1-a]isoquinolines | Intense emission in the blue region, Large Stokes shifts. unito.it | Lighting, Confocal microscopy, Luminescent materials. unito.it |

Fulleropyrrolidines are derivatives of fullerenes (like C60) that have applications in materials science, particularly in the development of new electronic and photovoltaic materials. One of the most common methods for synthesizing fulleropyrrolidines is the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to a fullerene.

The azomethine ylide is typically generated in situ from the reaction of an amino acid and an aldehyde. 4-(1-Piperidinyl)benzaldehyde has been documented as a reactant for the synthesis of fulleropyrrolidines. sigmaaldrich.com This indicates that the piperidinyl benzaldehyde scaffold is effective in this transformation, serving as the aldehyde component in the Prato reaction. The resulting fulleropyrrolidine incorporates the piperidinylphenyl group, which can modulate the electronic properties of the fullerene derivative.

Contributions to Complex Molecular Architecture Development

The development of complex molecular architectures is central to modern drug discovery and materials science. This compound serves as a valuable starting material for this purpose, not merely as a source of an aldehyde but as a "scaffold-decorating" fragment.

The utility of this compound in building complex molecules stems from several key features:

Bifunctionality : The presence of both an aldehyde and a tertiary amine allows for sequential or orthogonal chemical modifications. The aldehyde can be used for C-C or C-N bond formation to construct rings or extend chains, while the piperidine nitrogen can act as a base, a nucleophile, or a directing group in metal-catalyzed reactions.

Steric Influence : The piperidine ring is a bulky substituent. Its placement at the ortho position to the aldehyde group can influence the stereochemical outcome of reactions at the aldehyde center. In the final heterocyclic products, this bulk can restrict bond rotation, leading to specific, well-defined three-dimensional shapes (conformations), which is a critical factor in molecular recognition and biological activity.

Physicochemical Modulation : Incorporating the piperidine moiety into a larger molecule significantly alters its physicochemical properties. It generally increases the basicity, lipophilicity, and metabolic stability of the parent compound, all of which are important considerations in the design of bioactive molecules.

By serving as a key building block for the diverse heterocyclic systems described in section 4.3, this compound contributes directly to the generation of molecular complexity. Each heterocyclic core (thiazolidinone, quinazoline, etc.) can be further functionalized, leading to large libraries of compounds with varied structures and properties, all originating from this single, strategically substituted benzaldehyde. The synthesis of privileged structures like pyrrolo[1,2-a]indoles, for example, relies on the availability of versatile and functionalized building blocks to create their intricate, fused-ring systems. researchgate.netrsc.org

Medicinal Chemistry and Biological Activity Research

Enzyme and Receptor Inhibition Studies

The unique structural features of 2-(Piperidin-1-yl)benzaldehyde make it an attractive candidate for the design of enzyme and receptor inhibitors. The piperidine (B6355638) moiety can engage in crucial interactions within protein binding sites, while the benzaldehyde (B42025) group offers a reactive handle for creating a variety of derivatives.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies, as its inhibition disrupts the folic acid metabolism essential for DNA synthesis and cell proliferation. nih.govmdpi.comnih.gov While direct studies on the DHFR inhibitory activity of this compound are not extensively documented, research into its derivatives, particularly thiosemicarbazones, has shown promise.

A study focused on 4-piperidine-based thiosemicarbazones, which are synthesized from a positional isomer, 4-(piperidin-1-yl)benzaldehyde (B83096), demonstrated significant DHFR inhibitory potential. nih.govresearchgate.net These derivatives exhibited IC50 values in the micromolar range, indicating their ability to effectively inhibit the enzyme. researchgate.net The structure-activity relationship (SAR) analysis from this research revealed that the substitution pattern on the thiosemicarbazone moiety plays a critical role in the inhibitory activity. nih.gov This suggests that derivatives of this compound could also be tailored to act as potent DHFR inhibitors.

Table 1: DHFR Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazone Derivatives

| Compound | IC50 (µM) |

|---|---|

| 5p | 13.70 ± 0.25 |

| 5k | 47.30 ± 0.86 |

| Methotrexate (Standard) | 0.086 ± 0.07 |

Data sourced from a study on 4-piperidine-based thiosemicarbazones, derivatives of a positional isomer of this compound.

Interaction with SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. In this context, Schiff base derivatives of this compound have been investigated for their potential to inhibit Mpro.

A computational study on a Schiff base derived from 5-nitro-2-(piperidin-1-yl)benzaldehyde demonstrated a strong binding affinity for the active site of SARS-CoV-2 Mpro. The calculated free energy of binding for this derivative was found to be -8.10 kcal/mol, which was more favorable than that of the native N3 inhibitor (-7.11 kcal/mol). This indicates a potentially potent inhibitory activity. The study suggested that the piperidine and benzaldehyde moieties contribute to the binding within the protease's active site.

Another investigation into a hydrazide-hydrazone Schiff base, N'-(5-nitro-2-(piperidin-1-yl)benzylidene)benzohydrazide, also identified SARS-CoV-2 Mpro as a biological target through druggability studies. These findings highlight the potential of utilizing the this compound scaffold to design novel inhibitors of this crucial viral enzyme.

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neurotransmission in the central nervous system. nih.gov Its dysfunction is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of pharmaceutical research. nih.gov

While there is no direct research identifying this compound as an NMDA receptor antagonist, the broader class of piperidine-containing compounds has been extensively studied for this activity. For instance, 4-(1-Piperidinyl)benzaldehyde, a positional isomer, is listed as a reactant for the synthesis of NR2B selective NMDA receptor antagonists. sigmaaldrich.com Furthermore, various piperidine-based structures have been shown to exhibit potent NMDA receptor binding affinities. nih.govresearchgate.net For example, (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid has a Ki value of 74 nM for the NMDA receptor. nih.gov These studies suggest that the piperidine ring is a key pharmacophore for NMDA receptor antagonism, and thus, derivatives of this compound could be explored for this therapeutic application.

Exploration of Other Identified Biological Targets

The versatility of the this compound structure has led to its use in the development of bioactive molecules targeting a variety of other biological entities. It serves as a specialized intermediate in medicinal chemistry for creating compounds aimed at kinases, proteases, and G protein-coupled receptors (GPCRs). chemshuttle.com The aldehyde functional group can be readily modified, allowing for the synthesis of a diverse library of compounds for screening against these important drug targets. In silico studies on piperidine derivatives have also predicted a wide range of potential biological activities, including effects on various enzymes, receptors, and ion channels, suggesting promising avenues for future preclinical research. clinmedkaz.org

Antimicrobial Research and Drug Development

The emergence of antibiotic-resistant bacterial strains has created an urgent need for new antimicrobial agents. Piperidine derivatives have been a subject of interest in this area due to their observed antibacterial and antifungal properties.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

For example, a series of novel 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were synthesized and tested for their antimicrobial activity. nih.gov One of the compounds in this series demonstrated a MIC value of 6.25 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), both of which are Gram-positive bacteria. nih.gov Another study on different piperidine derivatives reported MIC values ranging from 0.75 mg/mL to 1.5 mg/mL against a panel of bacteria including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). academicjournals.orgresearchgate.net Additionally, certain 2-(thioalkyl)-1H-methylbenzimidazole derivatives with a piperidine moiety showed potent bactericidal activity against Pseudomonas aeruginosa and E. coli with a MIC value of 1µg/mL. tsijournals.com

These findings suggest that the piperidine scaffold is a promising component in the design of new antibacterial agents with a broad spectrum of activity.

Table 2: Antibacterial Activity of Various Piperidine Derivatives

| Derivative Class | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC |

|---|---|---|---|---|

| 2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazoles | Staphylococcus aureus | 6.25 µg/mL | - | - |

| Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | - | - | |

| Novel Piperidine Derivatives | Bacillus subtilis | 0.75 mg/mL | Escherichia coli | 1.5 mg/mL |

| Bacillus cereus | 1.5 mg/mL | Klebsiella pneumoniae | 1.5 mg/mL | |

| Staphylococcus aureus | 1.5 mg/mL | Pseudomonas aeruginosa | 1.5 mg/mL | |

| 2-(thioalkyl)-1H-methyl-1-(piperidin-1-ylmethyl)benzimidazoles | - | - | Pseudomonas aeruginosa | 1 µg/mL |

| - | - | Escherichia coli | 1 µg/mL |

This table presents data from studies on various piperidine derivatives, not specifically this compound.

Antifungal Properties

Benzaldehyde and its derivatives are recognized for their extensive biological activities, including antifungal properties. mdpi.com The antifungal mechanism of benzaldehydes often involves the disruption of cellular antioxidation processes in fungi. nih.gov Studies have shown that natural benzaldehydes can effectively inhibit fungal growth by targeting components like superoxide dismutases and glutathione reductase. nih.gov This disruption of the fungus's cellular antioxidation capabilities can also lead to a chemosensitizing effect, enhancing the efficacy of conventional antifungal agents. nih.gov

Derivatives of the core benzaldehyde structure have demonstrated notable antifungal activity. For instance, 3-benzylideneindolin-2-one exhibited consistent fungicidal activity against various dermatophyte species, including Trichophyton and Microsporum species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L. nih.gov While research on this compound itself is specific, the broader class of benzaldehyde derivatives shows promise. For example, a study on a new benzaldehyde derivative, 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA), showed it could almost completely inhibit aflatoxin B1 production in Aspergillus flavus at a concentration of 1.15 mM, although its direct fungal growth inhibition was around 35%. mdpi.com The antifungal effects were attributed to inducing alterations in cell morphology, damaging the cell membrane, and disrupting mitochondrial function. mdpi.com

Table 1: Antifungal Activity of Benzaldehyde Derivatives

| Compound | Fungal Species | Activity Type | Concentration/Result |

|---|---|---|---|

| 3-benzylideneindolin-2-one | Dermatophytes | Fungicidal | MIC: 0.25-8 mg/L |

| 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA) | Aspergillus flavus | Anti-aflatoxin | ~100% inhibition at 1.15 mM |

Antitubercular Potential

The piperidine moiety is a significant structural feature in the development of new antitubercular agents. nih.gov Piperidinols, which share the piperidine ring, have been identified as potential antimycobacterial agents with MIC values below 5 μg/mL. nih.gov These compounds can inhibit the mycobacterial arylamine N-acetyltransferase (NAT) enzyme, which is crucial for the survival of mycobacteria within macrophages. nih.gov The mechanism involves a prodrug-like activation that leads to the formation of a bioactive phenyl vinyl ketone (PVK), which covalently binds to a cysteine residue in the enzyme's active site. nih.gov

Furthermore, libraries of diamine compounds, including dipiperidine series, have been screened against M. tuberculosis, identifying several promising hits. nih.gov In the synthesis of novel antitubercular agents, piperidine-based thiosemicarbazones have been investigated as inhibitors of Dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in Mycobacterium tuberculosis. nih.gov Derivatives of piperidine have also shown activity against dormant mycobacterial cells and can augment the activity of first-line drugs like isoniazid (B1672263) and rifampicin. nih.gov One study highlighted that a benzimidazolium salt containing a 2-(piperidinium-1-yl)ethyl substituent, while not the most active in its series, was part of a research effort that identified compounds with antituberculosis activity at a MIC value of 2 μg/ml. nih.gov

Table 2: Antitubercular Activity of Piperidine-Related Compounds

| Compound Class | Target Organism | Mechanism/Target | Notable Results |

|---|---|---|---|

| Piperidinols | Mycobacterium sp. | Arylamine N-acetyltransferase (NAT) Inhibition | MIC < 5 µg/mL |

| Dipiperidines | M. tuberculosis | Whole-cell inhibition | Identified as a promising series |

| Piperidine-based thiosemicarbazones | M. tuberculosis | Dihydrofolate reductase (DHFR) Inhibition | Potent inhibition with low IC50 values |

Anticancer and Antiviral Investigations

Cytotoxic Effects and Mechanisms of Interaction with Cellular Components

Benzaldehyde, the core structure of this compound, has demonstrated tumor-specific cytotoxicity. nih.gov Its anticancer effects are linked to its ability to prevent interactions of key signaling proteins. technologynetworks.com Specifically, benzaldehyde has been shown to inhibit the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph). technologynetworks.comnih.gov This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net

The cytotoxic mechanism of benzaldehyde involves the induction of autophagy, characterized by the formation of autophagosomes and the destruction of mitochondrial structures. nih.gov This process, however, does not appear to involve the typical apoptotic pathways of internucleosomal DNA fragmentation or caspase activation. nih.gov The piperidine ring, on the other hand, is a key structural element in compounds designed to inhibit enzymes like Dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cellular proliferation in cancer cells. nih.gov The nitrogen atom in the piperidine ring can form hydrogen bonds within the active sites of enzymes, enhancing binding affinity and inhibitory action. nih.gov

Role in Cancer Research (e.g., specific cell line assays)

The anticancer potential of benzaldehyde and its derivatives has been evaluated against a variety of human cancer cell lines. Benzaldehyde has shown efficacy against cancer cells that have acquired resistance to radiation and other treatments like the tyrosine kinase inhibitor osimertinib. technologynetworks.comnih.gov In studies using a mouse orthotopic transplantation model of pancreatic cancer, a benzaldehyde derivative inhibited tumor growth and suppressed the spread of cancer to other organs. technologynetworks.com

Specific cell line assays have demonstrated the cytotoxic effects of related compounds. Benzaldehyde itself was tested against human oral squamous cell carcinoma (OSCC), glioblastoma, and myelogenous leukemia cell lines, showing higher tumor-specific cytotoxicity compared to normal oral cells. nih.gov Derivatives containing a piperazine moiety, structurally similar to piperidine, have shown excellent anticancer activity against leukemia cell lines and sensitivity in colon cancer cell lines such as HCT-116. nih.gov Furthermore, cinnamaldehyde, a derivative of benzaldehyde, significantly decreased cell viability in a dose-dependent manner in colon cancer cell lines HCT 116 and HT-29. mdpi.com

Table 3: Cytotoxic Activity in Specific Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Assay/Effect |

|---|---|---|

| Benzaldehyde | Pancreatic Cancer (BxPC3), Lung Cancer (A549) | Inhibition of PI3K/AKT/mTOR, STAT3, NFκB, ERK pathways |

| Benzaldehyde | Oral Squamous Cell Carcinoma (OSCC) | Induction of autophagy |

| Quinolinequinones (with piperazine) | Leukemia, Colon (HCT-116), Renal (ACHN) | Growth inhibition |

Antiviral Mechanisms and Applications

The investigation of piperidine-containing compounds has extended to antiviral applications. researchgate.net While direct studies on the antiviral properties of this compound are limited, complex derivatives incorporating the piperidin-1-yl moiety have demonstrated significant antiviral activity. researchgate.net For example, a series of (1E,2Z,3E)-1-(piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol-2-oyl)hydrazono]-4-(aryl1)but-3-enes possessed notable activity against herpes simplex viruses (HSV-1). researchgate.net

The general strategy for developing antiviral agents often involves targeting viral polymerases responsible for replicating the viral genome. nih.gov Nucleoside analogues are a major class of antiviral drugs that bind to the conserved active site of these polymerases. nih.gov Non-nucleoside inhibitors also play a role. While the specific antiviral mechanism for piperidinyl-benzaldehyde is not elucidated, the broader family of piperidine derivatives has been explored for the treatment of HIV and other viral infections. google.com Furthermore, 1,2,3-triazole-substituted quinolizidines, which can be synthesized from precursors containing aldehyde groups, have shown promise in suppressing the replication of various influenza viruses. nih.gov

Anti-inflammatory and Immunomodulatory Applications

Benzaldehyde and its derivatives have been reported to possess anti-inflammatory effects. nih.gov A new benzaldehyde isolated from a coral-derived fungus, Aspergillus terreus, demonstrated anti-inflammatory activity by suppressing the MAPK signaling pathway in RAW264.7 macrophage cells. nih.gov This suppression leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and interleukin-6 (IL-6). nih.gov

The piperidine scaffold is also a key feature in the design of potent anti-inflammatory agents. nih.gov Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown good inhibitory activity on the production of NO and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.gov One compound from this series displayed more potent in vivo anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice. nih.gov Additionally, 2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), a pharmacological target for treating inflammatory diseases. mdpi.com A selected compound from this class showed higher effectiveness in reducing inflammatory markers in activated microglial cells compared to a reference sEH inhibitor. mdpi.com

Table 4: Anti-inflammatory Activity of Benzaldehyde and Piperidine Derivatives

| Compound/Derivative Class | Cell Line/Model | Mechanism/Effect |

|---|---|---|

| (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde | RAW264.7 macrophages | Suppression of MAPK signaling; Reduced NO, ROS, IL-6 |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | RAW 264.7 macrophages | Inhibition of NO and TNF-α production |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Xylene-induced ear edema (mice) | Potent in vivo anti-inflammatory activity |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((2-methylpyridin-3-yl)oxy)benzaldehyde |

| 3-benzylideneindolin-2-one |

| Allyl piperidine-1-carbodiothioate |

| Cinnamaldehyde |

| Ibuprofen |

| Isoniazid |

| Osimertinib |

| Rifampicin |

| (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The chemical scaffold of this compound has been a subject of interest in medicinal chemistry, with various studies exploring how structural modifications influence biological activity. Although direct and exhaustive structure-activity relationship (SAR) studies on this compound itself are not extensively detailed in the public domain, a wealth of information can be gleaned from research on its derivatives and related piperidine-containing compounds. These studies provide valuable insights into the key structural features that can be modulated to enhance potency and selectivity for various biological targets.

One area of investigation involves the development of piperidine-derived thiosemicarbazones as potential inhibitors of dihydrofolate reductase (DHFR). In a series of 4-piperidine-based thiosemicarbazones, the substitution pattern on the phenyl ring was found to significantly impact inhibitory activity. For instance, compounds with a nitro group, which is strongly electron-withdrawing, showed different activity profiles compared to those with a chloro group, which has both inductive and resonance effects. This highlights the importance of the electronic properties of substituents on the benzaldehyde portion of the molecule.

Another study focused on benzoylpiperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors. The nature of the linker between the benzoyl ring and a terminal phenyl ring was critical for activity. The data revealed that a sulfur atom or a methylene (B1212753) moiety as a spacer resulted in more potent inhibition compared to an NH group or an oxygen atom unipi.it.

Furthermore, research on 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors has shed light on the importance of substitutions on the benzylidene moiety. The presence of polar hydroxyl groups at the 4'-position of the benzylidene ring was found to be beneficial for PARP-1 inhibition acs.org.

In the context of antituberculosis agents, SAR studies on piperidine derivatives targeting 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) have aimed at optimizing the scaffold to improve both inhibitory potency and drug-like properties, such as reducing high lipophilicity nih.gov. For instance, certain analogs with benzyloxybenzene and fluorobenzothiazole moieties demonstrated comparable inhibitory potency to the lead compound but with improved physicochemical properties nih.gov.

The following table summarizes key SAR findings from studies on compounds related to this compound:

| Compound Series | Biological Target | Key SAR Findings |

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | The electronic nature of substituents on the phenyl ring influences inhibitory activity. |

| Benzoylpiperidine derivatives | Monoacylglycerol lipase (MAGL) | A sulfur or methylene linker between the benzoyl and a terminal phenyl ring enhances potency compared to NH or oxygen linkers unipi.it. |

| 2,3-Dihydrobenzofuran-7-carboxamide derivatives | Poly(ADP-ribose)polymerase-1 (PARP-1) | Polar hydroxyl groups at the 4'-position of the benzylidene moiety are advantageous for inhibition acs.org. |

| Piperidine derivatives | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Modifications to reduce lipophilicity, such as introducing specific heterocyclic moieties, can improve drug-like properties while maintaining potency nih.gov. |

| 6-(Piperidin-1-yl)picolinonitrile derivatives | Mycobacterium tuberculosis | The presence of a basic piperidine substituent contributes to strong inhibitory activity against standard and resistant strains mdpi.com. |

These examples collectively underscore that the biological potency and selectivity of this compound derivatives can be finely tuned by strategic modifications to the piperidine ring, the benzaldehyde moiety, and any linking groups.

Investigation of Biological Pathways and Molecular Mechanisms of Action

The this compound scaffold serves as a versatile building block for the synthesis of bioactive molecules that can interact with a variety of biological targets, thereby influencing multiple cellular pathways chemshuttle.com. The aldehyde group offers a reactive site for further chemical modifications, while the piperidine ring can engage in crucial interactions with biological macromolecules chemshuttle.com.

Research into derivatives of this compound has implicated this structural motif in the modulation of several key enzymes and receptors. For example, piperidine-based thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR) nih.gov. DHFR is a critical enzyme in the folate metabolism pathway, which is essential for the synthesis of DNA and cellular proliferation nih.gov. By inhibiting DHFR, these compounds can disrupt these fundamental cellular processes, making them potential candidates for anticancer and antimicrobial therapies nih.gov. The mechanism of action involves the disruption of the folate biosynthesis pathway, leading to a depletion of intracellular reduced folates necessary for the synthesis of thymidylate, purine nucleotides, and certain amino acids nih.gov. The nitrogen atom in the piperidine ring is thought to play a role in binding to the active site of the enzyme, potentially through hydrogen bonding with key amino acid residues nih.gov.

In another line of research, benzoylpiperidine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL) unipi.it. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol. Inhibition of MAGL leads to an increase in the levels of 2-arachidonoylglycerol, which can have therapeutic effects in a range of conditions, including neurodegenerative diseases and cancer.

Furthermore, derivatives incorporating the piperidine scaffold have been explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) acs.org. PARP-1 is an enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

The versatility of the this compound scaffold is also evident from its use in developing molecules that target kinases, proteases, and G protein-coupled receptors chemshuttle.com. This suggests that compounds derived from this scaffold could have a wide range of applications in medicinal chemistry, from oncology to inflammatory diseases.

The table below outlines some of the biological targets and pathways associated with derivatives of this compound:

| Biological Target | Associated Pathway | Therapeutic Area |

| Dihydrofolate reductase (DHFR) | Folate metabolism, DNA synthesis | Cancer, Infectious Diseases nih.gov |

| Monoacylglycerol lipase (MAGL) | Endocannabinoid signaling | Neurodegenerative Diseases, Cancer unipi.it |

| Poly(ADP-ribose)polymerase-1 (PARP-1) | DNA repair | Cancer acs.org |

| Kinases, Proteases, G protein-coupled receptors | Various signaling pathways | Multiple Therapeutic Areas chemshuttle.com |

These findings highlight the potential of the this compound core structure to serve as a foundation for the design of novel therapeutic agents with diverse mechanisms of action.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 2-(Piperidin-1-yl)benzaldehyde provides detailed information about the number, connectivity, and chemical environment of the protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the aromatic ring, the aldehyde group, and the piperidine (B6355638) moiety.

The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring will exhibit complex splitting patterns in the aromatic region (approximately 6.5-8.0 ppm). The ortho and para protons are generally shifted downfield compared to the meta protons. The protons of the piperidine ring will be found in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear around 2.5-3.5 ppm, while the other piperidine protons (β- and γ-protons) will resonate at higher fields, typically between 1.0 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.0 - 10.0 | Singlet |

| Aromatic H | 6.5 - 8.0 | Multiplet |

| Piperidine α-H | 2.5 - 3.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.